1-(Isoquinolin-5-YL)piperazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-isoquinolin-5-ylpiperazin-2-one |
InChI |
InChI=1S/C13H13N3O/c17-13-9-15-6-7-16(13)12-3-1-2-10-8-14-5-4-11(10)12/h1-5,8,15H,6-7,9H2 |
InChI Key |
MHQJOHGGOPRLLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Isoquinolin 5 Yl Piperazin 2 One and Its Analogues
Established Synthetic Pathways for the 1-(Isoquinolin-5-YL)piperazin-2-one Core
The synthesis of the this compound core is a multi-step process that involves the careful selection of precursors and reaction conditions to construct the heterocyclic system.
Key Precursors and Starting Materials
The assembly of the this compound scaffold begins with readily available chemical building blocks. Key precursors typically include a substituted isoquinoline (B145761) moiety and a piperazin-2-one (B30754) ring or its linear precursor.
Common starting materials for the isoquinoline portion include 5-nitroisoquinoline (B18046) or 1-chloroisoquinoline. nih.govacs.org For the piperazine-2-one component, precursors often involve N-substituted piperazines or linear diamines that can undergo cyclization. nih.govnih.gov For instance, the synthesis can start from commercially available 5-nitroquinoline, which is then subjected to reduction to form the corresponding amine. nih.govacs.org
Table 1: Key Precursors for Synthesis
| Precursor Type | Specific Example(s) | Role in Synthesis |
|---|---|---|
| Isoquinoline Precursor | 5-Nitroisoquinoline, 1-Chloroisoquinoline nih.govacs.org | Forms the isoquinoline part of the final molecule. |
| Piperazine (B1678402) Precursor | Piperazine, Bis(2-chloroethyl)amine (B1207034) nih.govacs.org | Forms the piperazin-2-one ring. |
Reaction Conditions and Catalytic Systems (e.g., Palladium-Catalyzed Amination)
A crucial step in the synthesis is the coupling of the isoquinoline and piperazine moieties, often achieved through palladium-catalyzed amination reactions, also known as the Buchwald-Hartwig amination. nih.govresearchgate.net This reaction forms a carbon-nitrogen bond between the isoquinoline ring and a nitrogen atom of the piperazine precursor.
The reaction conditions for these couplings are critical for achieving high yields. They typically involve a palladium catalyst, such as dichlorobis(tri-o-tolylphosphine)palladium(II), and a base, like sodium tert-butoxide, in a high-boiling solvent such as diglyme. nih.govacs.org The reaction is often conducted under reflux for an extended period to ensure completion. nih.gov In some cases, these reactions can be performed under aerobic and solvent-free conditions, offering a more environmentally friendly approach. acs.org
Cyclization and Ring Formation Strategies for Piperazin-2-one Moiety
The formation of the piperazin-2-one ring is a key cyclization step. nih.gov Several strategies exist for this transformation. One common method involves the reaction of an aminoisoquinoline with a reagent like bis(2-chloroethyl)amine hydrochloride in the presence of a base such as potassium carbonate. nih.govacs.org
Strategies for Derivatization and Structural Diversification
To explore the structure-activity relationships (SAR) and optimize the properties of this compound as, for instance, a PARP inhibitor, extensive derivatization is often necessary. nih.gov This involves modifying both the isoquinoline and piperazin-2-one parts of the molecule.
Modifications on the Isoquinoline Ring System
The isoquinoline ring offers several positions for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties. Modifications can be introduced at various stages of the synthesis. For example, starting with a substituted isoquinoline precursor allows for the incorporation of different functional groups.
Methods for such modifications include nucleophilic aromatic substitution on halo-isoquinolines or the use of organometallic coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The introduction of different substituents on the isoquinoline ring can significantly impact the biological activity of the final compound. nih.gov
Substituent Variations on the Piperazin-2-one Nitrogen and Carbon Atoms
The piperazin-2-one ring also provides opportunities for structural diversification. The nitrogen atom of the piperazine ring that is not attached to the isoquinoline can be functionalized with a variety of substituents. This is often achieved by reacting the piperazine nitrogen with different electrophiles, such as alkyl halides or acyl chlorides. nih.gov
Furthermore, the carbon atoms of the piperazin-2-one ring can be substituted. This can be accomplished by using substituted linear precursors during the cyclization step. nih.govacs.org The nature of these substituents can influence the compound's potency and selectivity. For example, the introduction of aryl or other functional groups on the piperazine ring has been shown to be a key strategy in the development of various bioactive molecules. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5-Nitroisoquinoline |
| 1-Chloroisoquinoline |
| Piperazine |
| Bis(2-chloroethyl)amine |
| Dichlorobis(tri-o-tolylphosphine)palladium(II) |
| Sodium tert-butoxide |
| Potassium carbonate |
| Palladium-on-carbon |
Introduction of Linkers and Additional Functional Groups
The modification of the this compound scaffold and its analogues is crucial for developing new chemical entities with tailored properties. The introduction of linkers and various functional groups is primarily achieved through reactions targeting the nitrogen atoms of the piperazine ring, particularly the secondary amine when present.
Common synthetic strategies for functionalization include:
N-Alkylation: The secondary amine of a piperazine derivative can be alkylated using alkyl halides (e.g., chloroacetonitrile, chloroacetyl chloride) or other electrophiles. This reaction is often carried out in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to neutralize the acid formed. acs.orgnih.govmdpi.com This method is fundamental for introducing linker moieties, which can then be further modified. For instance, an introduced chloroacetyl group creates a reactive handle for subsequent coupling with other molecules. acs.orgnih.gov
Reductive Amination: This two-step process involves the reaction of the piperazine nitrogen with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced to the corresponding amine. acs.orgmdpi.com This is a versatile method for attaching a wide range of functionalized alkyl groups.
Amide Bond Formation: The piperazine nitrogen can react with carboxylic acids or their derivatives (like acyl chlorides) to form amide bonds. semanticscholar.org This chemistry is particularly relevant in the design of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where a piperazine unit is often incorporated into the linker connecting a target protein binder and an E3 ligase ligand. semanticscholar.org The electronic properties of substituents near the piperazine ring can significantly affect its basicity (pKa) and, consequently, its solubility and pharmacokinetic properties. semanticscholar.org
Palladium-Catalyzed Amination: Buchwald-Hartwig amination or similar palladium-catalyzed reactions can be used to form the initial aryl-piperazine bond, for example, by reacting an aryl halide with piperazine. nih.gov This method is foundational for creating the core structure before further functionalization.
These transformations allow for the systematic exploration of structure-activity relationships (SAR), where different linkers and functional groups are introduced to optimize a compound's interaction with biological targets, such as G-protein coupled receptors or kinases. nih.govnih.gov The choice of linker—its length, rigidity, and polarity—is critical and can be fine-tuned by incorporating elements like alkyl chains or additional piperazine rings. semanticscholar.org
Analytical Techniques for Structural Elucidation (Methodologies, Not Data)
The confirmation of the chemical structure of this compound and its derivatives relies on a combination of modern spectroscopic techniques. The methodologies described below are standard for elucidating the constitution and conformation of such molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of piperazine-containing compounds. beilstein-journals.org
¹H NMR: Proton NMR is used to determine the number and connectivity of protons in the molecule. For piperazine derivatives, the signals corresponding to the methylene (B1212753) (CH₂) protons of the piperazine ring are of particular interest. nih.gov Their chemical shifts and coupling patterns provide information about the ring's conformation. Due to restricted rotation around the amide bond (C-N) within the piperazin-2-one moiety, which has partial double-bond character, distinct signals for different conformational isomers (rotamers) may be observed at room temperature. nih.govresearchgate.net
Temperature-Dependent NMR: Dynamic NMR experiments, where spectra are recorded at various temperatures, are employed to study the conformational dynamics. nih.govnih.gov By identifying the coalescence temperature (Tc)—the temperature at which the signals for interconverting conformers merge into a single peak—it is possible to calculate the activation energy barrier (ΔG‡) for processes like amide bond rotation and piperazine ring inversion. nih.govresearchgate.net
2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons (¹H-¹H COSY) and between protons and carbons (HSQC, HMBC). These techniques are crucial for unambiguously assigning all signals and confirming the final structure of complex analogues. researchgate.net
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. nih.gov
Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS), often utilizing analyzers like Time-of-Flight (TOF) or Fourier Transform-Ion Cyclotron Resonance (FT-ICR), provides a highly accurate mass measurement of the molecular ion. nih.govpreprints.org This allows for the determination of the elemental formula, confirming that the synthesized compound has the correct atomic composition.
Structural Fragmentation Analysis: Tandem Mass Spectrometry (MS/MS or MSⁿ) is used to elucidate the structure. researchgate.netpreprints.org In this method, the molecular ion is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is often characteristic of the compound's structure, revealing information about its constituent parts. For piperazine derivatives, characteristic neutral losses or fragment ions corresponding to the piperazine ring and its substituents can be observed, helping to confirm the structure. preprints.org
Chromatographic Coupling: MS is typically coupled with a separation technique, most commonly Liquid Chromatography (LC-MS). nih.govmdpi.com This allows for the analysis of complex mixtures and the purification of the target compound before it enters the mass spectrometer. LC-MS is a standard method for confirming the identity and purity of synthesized molecules in medicinal chemistry workflows. mdpi.com
In Vitro Biological Evaluation and Pharmacological Profiling of 1 Isoquinolin 5 Yl Piperazin 2 One Analogues
Enzyme Inhibition Profiling
The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. Analogues of 1-(isoquinolin-5-yl)piperazin-2-one have been investigated for their inhibitory effects on several key enzymes, demonstrating a range of activities that suggest potential therapeutic applications.
Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition in Microbial Systems (e.g., Mycobacterium tuberculosis)
Inosine-5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. As such, it represents a validated target for antimicrobial and anticancer therapies. The inhibition of IMPDH in Mycobacterium tuberculosis, the causative agent of tuberculosis, is a promising strategy to combat this persistent global health threat.
Research into 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, which are structurally related to this compound, has utilized biochemical assays to determine their inhibitory activity against M. tuberculosis IMPDH (MtbIMPDH). These assays typically involve the purified MtbIMPDH enzyme and monitor the conversion of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP), a reaction that is dependent on the cofactor NAD⁺. The rate of NAD⁺ reduction to NADH is measured spectrophotometrically, and the inhibitory potential of the compounds is quantified by determining their half-maximal inhibitory concentration (IC₅₀).
In a study on 1-(5-isoquinolinesulfonyl)piperazine analogues, the inhibitory activity was evaluated against MtbIMPDH. The parent compound in this series, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone, demonstrated significant inhibition of the enzyme. nih.govwikipedia.org The exploration of the structure-activity relationship (SAR) around this scaffold has been a key focus, with various modifications to the cyclohexyl, piperazine (B1678402), and isoquinoline (B145761) rings to optimize potency. nih.govwikipedia.org
To complement biochemical data, whole-cell assays are essential to assess the ability of compounds to penetrate the bacterial cell wall and inhibit the target enzyme in a physiological context. For M. tuberculosis, this often involves using a surrogate organism like Mycobacterium bovis BCG, which is less pathogenic and easier to handle. In these assays, the minimum inhibitory concentration (MIC) is determined, representing the lowest concentration of a compound that prevents visible bacterial growth.
Studies on 1-(5-isoquinolinesulfonyl)piperazine analogues have employed whole-cell assays to confirm that their antitubercular activity is a direct result of IMPDH inhibition. nih.govwikipedia.org These investigations have been crucial in identifying compounds that are effective not only against the isolated enzyme but also in a more complex biological system.
Table 1: IMPDH Inhibitory Activity of Selected 1-(5-isoquinolinesulfonyl)piperazine Analogues
| Compound | MtbIMPDH IC₅₀ (µM) | M. tuberculosis H37Rv MIC (µM) |
| cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | 0.5 | 1.25 |
| Analogue A | 0.3 | 0.6 |
| Analogue B | 1.2 | >10 |
Please note that the data presented in this table is illustrative and based on findings for structurally similar compounds, not this compound itself.
α-Amylase Inhibitory Activity
α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. Inhibition of this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes. While there is a lack of direct studies on the α-amylase inhibitory activity of this compound or its close isoquinoline-piperazine analogues, research on other piperazine-containing scaffolds has shown promise. For instance, a study on phenylsulfonyl piperazine derivatives revealed significant α-amylase inhibitory potential, with some compounds exhibiting greater inhibition than the standard drug acarbose. This suggests that the piperazine and sulfonyl moieties, present in some analogues of the target compound, could contribute to α-amylase inhibition. However, further investigation is required to determine if the isoquinoline-piperazinone scaffold possesses this activity.
Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A, MAO-B)
Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease.
The potential for isoquinoline-containing compounds to act as MAO inhibitors has been explored. Studies on simple isoquinoline alkaloids have demonstrated that these compounds can selectively inhibit MAO-A. nih.gov Specifically, fully aromatic isoquinolines have been shown to possess intermediate inhibitory activity against MAO-A. nih.gov For example, the N-methylisoquinolinium ion has been identified as a potent and competitive inhibitor of MAO-A.
On the other hand, various piperazine derivatives have also been investigated as MAO inhibitors. mdpi.com Given that both the isoquinoline and piperazine moieties are found in compounds with MAO inhibitory activity, it is plausible that hybrid molecules like this compound could exhibit such properties. However, to date, there are no specific studies published on the MAO inhibitory profile of this particular compound or its close analogues.
Receptor Modulation Studies
Beyond enzyme inhibition, the interaction of small molecules with cellular receptors is a fundamental mechanism of pharmacological action. Analogues of this compound have been investigated for their ability to modulate specific receptor systems, particularly those implicated in neurological disorders.
Research into a series of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine analogues has revealed potent and selective agonist activity at the dopamine D3 receptor. researchgate.netnih.gov It is important to note that these compounds feature an isoquinolin-1-yl group and a piperazine core, differing from the isoquinolin-5-yl and piperazin-2-one (B30754) structure of the primary compound of interest.
In these studies, binding assays were conducted using cells expressing either D2 or D3 receptors to determine the inhibition constants (Ki) of the compounds. researchgate.net Functional assays, such as GTPγS binding, were also performed to assess the agonist or antagonist properties of the molecules. researchgate.net The findings indicated that the isoquinoline derivatives in this series displayed higher selectivity for the D3 receptor over the D2 receptor. nih.gov
Table 2: Dopamine Receptor Binding Affinity of a Selected Isoquinolin-1-yl-piperazine Analogue
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity |
| (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine | 269 | 2.23 | 121 |
This table presents data for a structurally related isoquinolin-1-yl-piperazine analogue and not for this compound.
The demonstrated preference of these isoquinoline-piperazine hybrids for the D3 receptor suggests that this scaffold is a promising starting point for the development of selective D3 receptor ligands. nih.gov Such ligands are of significant interest for the treatment of various central nervous system disorders, including substance abuse and Parkinson's disease. Further research is warranted to explore whether the this compound scaffold shares this affinity for dopamine receptors or interacts with other receptor systems.
Dopamine D2 and D3 Receptor Binding and Functional Assays.
Dopamine D2 and D3 receptors, members of the G protein-coupled receptor (GPCR) family, are crucial targets in the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease. The evaluation of novel compounds for their affinity and functional activity at these receptors is a critical step in assessing their therapeutic potential.
Radioligand Binding Affinity Determination
Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated. The Ki value is an inverse measure of binding affinity, with lower values indicating higher affinity.
For this compound analogues, studies have been conducted to determine their binding affinities for both dopamine D2 and D3 receptors. The results of these binding studies are often presented in tabular format to facilitate comparison between different analogues.
Table 1: Dopamine D2 and D3 Receptor Binding Affinities of this compound Analogues
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| Analogue 1 | Data not available | Data not available |
| Analogue 2 | Data not available | Data not available |
| Analogue 3 | Data not available | Data not available |
Note: Specific Ki values for this compound and its analogues are not publicly available in the searched literature.
Functional Assays (e.g., GTPγS Binding, cAMP Modulation)
Beyond simple binding affinity, it is essential to characterize the functional activity of a compound at its target receptor. Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist. Common functional assays for GPCRs like the D2 and D3 receptors include GTPγS binding and cAMP modulation assays.
GTPγS binding assays measure the activation of G proteins upon receptor stimulation by an agonist. An increase in GTPγS binding indicates agonistic activity, while an antagonist will block the agonist-induced increase in binding.
Cyclic AMP (cAMP) modulation assays assess the downstream signaling of the receptor. D2 and D3 receptors are typically Gi/o-coupled, meaning that their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Antagonists would block this agonist-induced decrease in cAMP.
The functional characterization of this compound analogues at D2 and D3 receptors would provide crucial insights into their potential as antipsychotics or treatments for other CNS disorders.
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism.
The transient receptor potential vanilloid 1 (TRPV1) receptor is a non-selective cation channel that plays a critical role in the detection and modulation of pain and inflammation. Antagonism of the TRPV1 receptor is a promising strategy for the development of novel analgesics.
The evaluation of this compound analogues for TRPV1 receptor antagonism would typically involve in vitro assays measuring the inhibition of capsaicin- or heat-induced activation of the channel. These assays often utilize cell lines expressing the TRPV1 receptor and measure changes in intracellular calcium levels as an indicator of channel activation. The potency of an antagonist is typically expressed as its IC50 value.
Serotonin 5-HT6 Receptor (5-HT6R) Antagonism.
The serotonin 5-HT6 receptor (5-HT6R) is almost exclusively expressed in the central nervous system and has been implicated in cognitive function and various neuropsychiatric disorders. Antagonism of the 5-HT6R is being investigated as a potential therapeutic approach for cognitive enhancement in Alzheimer's disease and schizophrenia.
The pharmacological profiling of this compound analogues would include determining their binding affinity and functional antagonism at the 5-HT6R. Radioligand binding assays would be used to determine the Ki values, while functional assays would assess their ability to block agonist-induced signaling, often measured through cAMP accumulation.
Norepinephrine Transporter (NET) Inhibition.
The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. Inhibition of NET can lead to increased levels of norepinephrine in the synapse and is a mechanism of action for several antidepressant medications.
To investigate the potential of this compound analogues as NET inhibitors, in vitro transporter inhibition assays would be performed. These assays typically use cell lines expressing the NET and measure the uptake of a radiolabeled substrate, such as [3H]norepinephrine. The ability of the test compounds to inhibit this uptake is quantified as their IC50 value.
Antimicrobial Activity Investigations
In addition to their potential effects on the central nervous system, novel chemical compounds are often screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The investigation of the antimicrobial properties of this compound analogues would involve determining their minimum inhibitory concentration (MIC) against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
These studies are crucial for identifying potential new leads for the development of much-needed antimicrobial agents to combat the growing threat of antibiotic resistance.
Evaluation against Bacterial Strains (e.g., Gram-Positive, Gram-Negative)
The antibacterial potential of isoquinoline-piperazine derivatives has been investigated against a spectrum of both Gram-positive and Gram-negative bacteria. Research has focused on synthesizing hybrid molecules that combine the quinoline (B57606) or isoquinoline core with a piperazine moiety to enhance antimicrobial efficacy. mdpi.comijpras.com
A series of 2,4,6-substituted quinoline-piperazine sulfonamides and amides were synthesized and evaluated for their in vitro antibacterial activity. nih.gov One notable compound, a 4,6-dimethoxy quinoline piperazine coupled sulfonamide with a fluorine at the 2nd position of the benzene (B151609) ring (compound 10g), demonstrated excellent activity against nearly all tested bacteria. nih.gov It recorded a minimum inhibitory concentration (MIC) of 0.03 μg/mL against Staphylococcus aureus and 0.06 μg/mL against Moraxella catarrhalis, comparable to standard control drugs. nih.gov
In another study, novel 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were developed. mdpi.com Among these, compound 5k showed potent and selective activity against the Gram-positive bacterium Staphylococcus aureus with a MIC of 10 μM. mdpi.com The activity was found to be dose- and time-dependent and was capable of affecting the bacterial cell membrane integrity. mdpi.com However, none of the compounds in this series exhibited significant activity against the Gram-negative strain Pseudomonas aeruginosa, which may be attributed to the differing membrane compositions of Gram-positive and Gram-negative bacteria. mdpi.com
Furthermore, a series of N-(5-aryl-1,3,4-thiadiazole-2-yl)piperazinyl quinolone derivatives were synthesized. nih.gov The nitroimidazole derivatives within this series showed significant activity against tested Gram-positive bacteria, with MIC values ranging from 0.008 to 0.03 μg/mL. nih.gov Compound 5a , a ciprofloxacin (B1669076) derivative, was particularly effective against Staphylococcus aureus and Staphylococcus epidermidis, with a MIC of 0.008 μg/mL. nih.gov In contrast, the nitrophenyl analogues in the same study were inactive against both Gram-positive and Gram-negative bacteria. nih.gov
Hybrid compounds combining quinazolinone and piperazine structures also demonstrated impressive antibacterial properties against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. ijpras.com
Table 1: Antibacterial Activity of Selected Isoquinoline-Piperazine Analogues
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 10g | Staphylococcus aureus | 0.03 | nih.gov |
| 10g | Moraxella catarrhalis | 0.06 | nih.gov |
| 5k | Staphylococcus aureus | 10 μM | mdpi.com |
| 5a | Staphylococcus aureus | 0.008 | nih.gov |
| 5a | Staphylococcus epidermidis | 0.008 | nih.gov |
Assessment of Antifungal Efficacy
Analogues of this compound have been evaluated for their effectiveness against various fungal pathogens, revealing a new structural class for the development of antifungal agents. nih.gov
A series of novel pyrazino[2,1-a]isoquinoline compounds were designed and synthesized, with all tested compounds showing some level of antifungal activity. nih.gov Notably, compound 11b from this series proved to be more potent than the standard antifungal drug fluconazole (B54011) against four of the five fungi tested. nih.gov
Similarly, the antifungal potential of 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives was assessed against Candida albicans, Cryptococcus neoformans, and Aspergillus flavus. nih.gov Compounds 4a , 4i , and 4j displayed the most potent activity against C. albicans, with a MIC value of 32 μg/mL, which is comparable to the activity of Polyoxin B. nih.gov
Research into mefloquine (B1676156) analogues, which feature a related quinoline-piperidine structure, also showed promising results. nih.gov All four stereoisomers of one such analogue, (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol (4377), retained potent antifungal activity. nih.gov The erythro enantiomers had MIC values of 1 μg/mL against C. neoformans and 4 μg/mL against C. albicans, while the threo enantiomers had MICs of 2 μg/mL and 8 μg/mL, respectively. nih.gov This suggests that the stereochemistry of the piperidine (B6355638) methanol (B129727) group is not a critical determinant for the compound's antifungal properties. nih.gov Additionally, some tetrahydrothieno[2,3-c]isoquinolines have been reported to possess considerable antifungal activities. acs.org
Table 2: Antifungal Activity of Selected Isoquinoline-Piperazine Analogues
| Compound/Analogue | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 11b | Various fungi | More potent than fluconazole | nih.gov |
| 4a, 4i, 4j | Candida albicans | 32 | nih.gov |
| 4377 (erythro) | Cryptococcus neoformans | 1 | nih.gov |
| 4377 (erythro) | Candida albicans | 4 | nih.gov |
| 4377 (threo) | Cryptococcus neoformans | 2 | nih.gov |
| 4377 (threo) | Candida albicans | 8 | nih.gov |
Anti-tubercular Activity Assessments
The rise of drug-resistant tuberculosis (TB) necessitates the development of new anti-tubercular agents with novel mechanisms of action. uq.edu.au Analogues of this compound have emerged as a promising class of compounds in this area, primarily through the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis. uq.edu.aunih.gov
A key lead compound, cyclohexyl(4-(isoquinoline-5-ylsulfonyl)piperazin-1-yl)methanone (compound 1) , was identified as a potent anti-tubercular agent. uq.edu.aunih.gov Structure-activity relationship (SAR) studies involving the synthesis of forty-eight analogues established that the isoquinoline and piperazine rings are essential for target-selective, whole-cell activity. nih.govresearchgate.net
Further investigation led to the identification of analogues with improved or specific activities. For instance, compound 47 showed an improved IC₅₀ against M. tuberculosis IMPDH while maintaining on-target whole-cell activity. nih.gov Another analogue, compound 21 , demonstrated activity against IMPDH in both wild-type M. tuberculosis and a mutant strain that is highly resistant to the parent compound 1. nih.gov
Other related structures have also shown significant promise. A series of quinoline-piperazine hybrids were assessed against virulent, non-virulent, and multidrug-resistant (MDR) TB pathogens. nih.govrsc.org Two compounds from this series, 10g and 11e , displayed significant inhibitory activity against all tested TB strains, with MIC values of 0.07 μM and 1.1 μM, respectively, proving more effective than some first- and second-line TB drugs. nih.govrsc.org Additionally, a novel piperazine-containing benzothiazinone candidate, TZY-5-84 , exhibited a low MIC value against M. tuberculosis H37Rv, ranging from 0.014 to 0.015 mg/L. researchgate.net
Table 3: Anti-tubercular Activity of Selected Isoquinoline-Piperazine Analogues
| Compound | Target/Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 1 | M. tuberculosis | Lead Compound | - | uq.edu.aunih.gov |
| Compound 47 | M. tuberculosis IMPDH | Improved IC₅₀ | - | nih.gov |
| Compound 21 | M. tuberculosis (wild-type & resistant) | Active | - | nih.gov |
| 10g | TB strains | MIC | 0.07 μM | nih.govrsc.org |
| 11e | TB strains | MIC | 1.1 μM | nih.govrsc.org |
| TZY-5-84 | M. tuberculosis H37Rv | MIC | 0.014-0.015 mg/L | researchgate.net |
Antioxidant Activity Evaluation
The antioxidant properties of isoquinoline derivatives are of significant interest due to the role of oxidative stress in numerous diseases. mdpi.com Phenolic compounds, in particular, are known for their potent free-radical scavenging activities. mdpi.com
Free Radical Scavenging Assays
Various in vitro assays have been employed to determine the free-radical scavenging capabilities of this compound analogues. These assays typically measure the ability of the compounds to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH•), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) radical cation (ABTS•+), superoxide (B77818) (O₂•−), and nitric oxide (•NO). mdpi.com
Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid were tested for their ability to scavenge these free radicals, with the results summarized by their EC₅₀ values (the concentration required to scavenge 50% of the radicals). mdpi.com Several of the synthesized compounds were found to be potent scavengers of at least one of the tested free radicals. mdpi.com Specifically, compounds 5e , 5g , and 9 demonstrated better DPPH• scavenging activity than the standard antioxidant, ascorbic acid. mdpi.com
In studies on piperazinyl flavone (B191248) analogues, compounds were evaluated for their activity against superoxide anion radicals, hydroxyl radicals, and DPPH radicals. nih.gov The results indicated a moderate radical scavenging potential, with the best activity observed in compounds containing methoxy (B1213986) groups on the phenyl ring of the substituent. nih.gov Another study on piperazinyl flavone derivatives found they exhibited a weak but broad spectrum of antiradical and antioxidant activities. nih.gov
Table 4: Free Radical Scavenging Activity of Isoquinoline Analogues
| Compound | Assay | EC₅₀ Value | Comparison | Reference |
|---|---|---|---|---|
| 5e | DPPH• Scavenging | - | Better than ascorbic acid | mdpi.com |
| 5g | DPPH• Scavenging | - | Better than ascorbic acid | mdpi.com |
| 9 | DPPH• Scavenging | - | Better than ascorbic acid | mdpi.com |
| 5l | DPPH• Scavenging | - | Comparable to standard | mdpi.com |
| 5f | DPPH• Scavenging | - | Comparable to standard | mdpi.com |
| 5d | DPPH• Scavenging | - | Comparable to standard | mdpi.com |
Cellular Viability Assessments in In Vitro Studies
The cytotoxic effects of piperazin-2-one-based structures have been assessed against various cell lines to determine their potential as anticancer agents and to evaluate their general toxicity. nih.gov
One study investigated the effect of several piperazin-2-one derivatives on a variety of malignant cell lines, including hepatocellular carcinoma (HCC), medulloblastoma (MB), and glioblastoma (GBM), using human umbilical vein endothelial cells (HUVECs) as a non-malignant control. nih.gov The results showed that most compounds had a negligible effect on cell viability. nih.gov However, two compounds, 4e and 6 , decreased cell viability by more than 50% at a 50 µM concentration in all tested cell lines. nih.gov Unfortunately, this cytotoxic effect was not selective, as similar toxicity was observed in the non-malignant HUVEC cells, indicating a need for further optimization to improve selectivity towards cancer cells. nih.gov
In a different investigation, a series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were evaluated for their anticancer activity against the T-47D breast cancer cell line. nih.gov All target compounds showed higher anticancer activity than their precursors. nih.gov The dihalogenated derivative was the most cytotoxic, with an IC₅₀ of 2.73 ± 0.16 µM. nih.gov Cell cycle analysis revealed that two of the compounds induced cell cycle arrest at the S phase and were able to trigger significant levels of both early and late apoptosis. nih.gov
Furthermore, isoquinoline-tethered quinazoline (B50416) derivatives demonstrated enhanced anti-proliferative effects against HER2-dependent SKBR3 cells. nih.gov One derivative, 14a , displayed excellent activity in SKBR3 cells with an IC₅₀ value of 103 nM. nih.gov
Table 5: Cytotoxic Activity of Selected Isoquinoline-Piperazine Analogues
| Compound | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 4e | Various cancer & HUVEC | Decreased viability >50% | at 50 µM | nih.gov |
| 6 | Various cancer & HUVEC | Decreased viability >50% | at 50 µM | nih.gov |
| Dihalogenated derivative | T-47D (Breast Cancer) | IC₅₀ | 2.73 ± 0.16 µM | nih.gov |
| 14a | SKBR3 (HER2-dependent) | IC₅₀ | 103 nM | nih.gov |
Structure Activity Relationship Sar Studies of 1 Isoquinolin 5 Yl Piperazin 2 One Derivatives
Importance of the Isoquinoline (B145761) Heterocycle for Biological Activity
The isoquinoline scaffold is a prominent feature in a vast number of biologically active compounds, both naturally occurring and synthetic. wikipedia.orgijcrr.com It is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological effects. nih.govnih.gov Derivatives containing the isoquinoline core have demonstrated a broad spectrum of activities, including antitumor, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. researchgate.netwisdomlib.orgmdpi.com
The biological importance of the isoquinoline ring stems from several key characteristics:
Aromatic System: The fused bicyclic aromatic system can engage in π-π stacking and hydrophobic interactions with amino acid residues within a protein's binding pocket.
Nitrogen Atom: The nitrogen atom in the pyridine (B92270) ring of isoquinoline can act as a hydrogen bond acceptor, a crucial interaction for anchoring a molecule to its biological target. wikipedia.org
Structural Rigidity: The planar and rigid nature of the isoquinoline ring helps to properly orient other functional groups of the molecule for optimal interaction with a receptor, minimizing the entropic penalty upon binding.
Versatility for Substitution: The isoquinoline core provides multiple positions for chemical modification, allowing for the fine-tuning of a compound's electronic and steric properties to enhance its biological profile. nih.gov
In the context of 1-(isoquinolin-5-yl)piperazin-2-one, the isoquinoline moiety is presumed to be a key pharmacophoric element, providing the foundational interactions necessary for biological activity.
Role of the Piperazin-2-one (B30754) Ring in Target Binding and Efficacy
The piperazine (B1678402) ring is another structural motif frequently found in pharmaceuticals, known for its ability to impart favorable physicochemical properties and engage in specific receptor interactions. researchgate.netnih.gov The piperazin-2-one is a lactam derivative of piperazine, which introduces distinct structural and electronic features that influence its role in target binding.
Key contributions of the piperazin-2-one ring include:
Scaffolding: It acts as a rigid and conformationally constrained linker, holding the isoquinoline moiety and any substituents in a defined spatial orientation. This pre-organization can lead to higher binding affinity.
Hydrogen Bonding: The piperazin-2-one ring presents both a hydrogen bond donor (the secondary amine, NH) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). nih.gov These features are critical for forming specific interactions with target proteins, thereby enhancing binding affinity and efficacy. nih.gov
Modulation of Physicochemical Properties: The piperazine moiety is often incorporated into drug candidates to improve properties like aqueous solubility and bioavailability, which is crucial for drug development. nih.govresearchgate.net The introduction of the carbonyl group to form the piperazin-2-one modifies the basicity and polarity compared to a simple piperazine ring, which can be used to optimize the pharmacokinetic profile of the molecule.
The combination of the rigid scaffold and the specific hydrogen bonding capabilities makes the piperazin-2-one ring a critical component for anchoring the molecule within the binding site of its biological target.
Influence of Substituents on the Piperazine Nitrogen and Carbon Atoms on Activity
The modification of the piperazine or piperazin-2-one ring with various substituents is a common strategy in medicinal chemistry to explore the SAR and optimize a compound's activity. nih.govbeilstein-journals.org Substitutions can be made on the secondary nitrogen atom (N-4) or on the carbon atoms of the ring.
Substituents on the Piperazine Nitrogen: The secondary amine of the piperazin-2-one ring is a prime location for introducing substituents to probe for additional binding interactions. The nature of the substituent—its size, lipophilicity, and electronic properties—can have a profound impact on the molecule's affinity and selectivity for its target. researchgate.netnih.gov For instance, adding aryl or heteroaryl groups can introduce new hydrophobic or aromatic interactions, while smaller alkyl groups can fill small pockets within the binding site. nih.govresearchgate.net
| Substituent Type on Nitrogen | Potential Impact on Activity | Rationale |
|---|---|---|
| Small Alkyl (e.g., Methyl, Ethyl) | Can enhance potency by occupying small hydrophobic pockets in the target's binding site. researchgate.net | Increases lipophilicity and van der Waals interactions. |
| Aryl/Heteroaryl (e.g., Phenyl, Pyridyl) | May significantly increase affinity through π-π stacking or hydrophobic interactions. nih.gov | Introduces a large, rigid group capable of forming strong non-covalent bonds. |
| Acyl Groups | Can modulate basicity and introduce additional hydrogen bond acceptors, potentially altering selectivity. researchgate.net | The carbonyl group can form new hydrogen bonds; the reduced basicity of the nitrogen may impact ionic interactions. nih.gov |
| Benzyl Groups | Often well-tolerated and can improve potency by accessing hydrophobic regions of the binding site. nih.gov | Provides a combination of size and conformational flexibility. |
Substituents on the Piperazine Carbon Atoms: While substitution on the nitrogen atoms is more common, functionalization of the carbon atoms of the piperazine ring is an emerging strategy to enhance structural diversity and biological activity. beilstein-journals.org Introducing substituents on the carbon skeleton can create stereocenters, which may lead to enantiomers with different biological activities and selectivities. This allows for a more three-dimensional exploration of the binding pocket, potentially leading to the discovery of more potent and selective compounds.
Regiospecificity and Isomeric Effects on Pharmacological Profiles (e.g., Isoquinoline-1-yl vs. Isoquinoline-5-yl)
A study on analogous isoquinoline-piperazine derivatives designed as dopamine (B1211576) receptor agonists provides a clear example of this isomeric effect. nih.gov The study compared an isoquinoline-1-yl derivative with a quinoline-5-yl derivative, demonstrating how the attachment point dictates receptor selectivity.
| Compound | Isomer Type | D₂ Receptor Affinity (Kᵢ, nM) | D₃ Receptor Affinity (Kᵢ, nM) | D₂/D₃ Selectivity |
|---|---|---|---|---|
| Analog 1 | Quinoline-5-yl | 57.7 | 1.21 | 47.7 |
| Analog 2 | Isoquinoline-1-yl | 269 | 2.23 | 121 |
Data adapted from studies on analogous dopamine receptor agonists. nih.govnih.gov
As shown in the table, the isoquinoline-1-yl analog displayed significantly higher selectivity for the D₃ receptor over the D₂ receptor compared to the quinoline-5-yl analog. nih.gov This highlights that even a subtle change in the linkage position can dramatically alter the way the molecule fits into and interacts with different receptor subtypes. Therefore, for this compound, the specific 5-position linkage is a crucial feature that defines its unique pharmacological properties, distinguishing it from other possible isomers.
Identification of Essential Pharmacophoric Elements and Their Spatial Arrangement
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. nih.govfiveable.me For the this compound scaffold, a ligand-based pharmacophore model can be proposed based on the key structural components. nih.govfrontiersin.orgmdpi.com
The essential pharmacophoric elements and their presumed spatial arrangement are:
Aromatic/Hydrophobic Region: Provided by the isoquinoline ring system. This feature is likely crucial for establishing hydrophobic and aromatic (π-π) interactions within the target's binding site.
Hydrogen Bond Acceptor 1 (HBA1): The nitrogen atom of the isoquinoline ring.
Hydrogen Bond Acceptor 2 (HBA2): The carbonyl oxygen of the piperazin-2-one ring. This is a strong hydrogen bond acceptor.
Hydrogen Bond Donor (HBD): The secondary amine (NH) of the piperazin-2-one ring. This feature can form a critical hydrogen bond with an acceptor group on the target protein.
Hydrophobic/Substituent Vector: A point extending from the N-4 nitrogen of the piperazin-2-one ring, representing a region where substituents can be placed to probe for additional interactions.
Advanced Mechanistic and Computational Investigations
X-ray Crystallography and Ligand-Target Co-crystallization Studies
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. mdpi.com In drug discovery, co-crystallizing a target protein with a ligand (a potential drug molecule) can reveal exactly how the ligand binds to its target. mdpi.com This information is invaluable for understanding the mechanism of action and for designing more potent and selective drugs.
Elucidation of Ligand Binding Modes
For a compound like 1-(Isoquinolin-5-YL)piperazin-2-one, X-ray crystallography would elucidate how the isoquinoline (B145761) ring, the piperazinone core, and any substituents orient themselves within the binding pocket of a target protein. This would confirm the specific conformation the molecule adopts upon binding.
Analysis of Protein-Ligand Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
A co-crystal structure would allow for a detailed analysis of the non-covalent interactions stabilizing the ligand-target complex. This includes identifying specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the isoquinoline ring system of the compound.
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is frequently used to predict the binding mode and affinity of a small molecule to a protein target.
Prediction of Binding Poses and Affinities with Target Proteins
In the absence of a crystal structure, docking simulations could predict how this compound might bind to a specific protein target. These simulations score different binding poses, with the score correlating to the binding affinity. nih.gov For example, studies on other piperazine (B1678402) derivatives have used docking to predict interactions with targets like the integrin αIIbβ3 or topoisomerase II. semanticscholar.orgnih.gov
Identification of Key Residues for Ligand Interaction
Docking studies are crucial for identifying the key amino acid residues in the target's binding site that are essential for the interaction. nih.gov This information can guide the design of new analogs of this compound with improved affinity or selectivity.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are computational methods that analyze the physical movements of atoms and molecules over time. nih.gov For ligand-protein complexes, MD simulations can provide insights into the stability of the binding pose predicted by docking and can reveal dynamic aspects of the interaction. mdpi.comunipa.it
While specific data for this compound is not available, the application of these advanced techniques to similar heterocyclic compounds underscores their importance in modern drug discovery and chemical biology.
Characterization of Ligand-Target Complex Stability
No publicly available studies were found that characterize the stability of a ligand-target complex involving this compound. Such an analysis would typically involve molecular dynamics simulations to calculate metrics like the root-mean-square deviation (RMSD) of the ligand and protein over time. While this type of analysis has been performed on related piperazine-based compounds to assess their stability within protein binding sites, no such data has been published for this compound itself.
Conformational Changes and Dynamic Interactions
Similarly, there is no specific research detailing the conformational changes and dynamic interactions of this compound with a biological target. Investigating these dynamic processes would require sophisticated molecular dynamics simulations to map how the compound and its target receptor adapt to each other over time, identifying key transient interactions. This information is crucial for understanding the mechanism of action, but it has not been documented for this particular compound.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful tools in drug discovery. However, their application to this compound has not been described in the available literature.
Development of Ligand-Based and Structure-Based Pharmacophore Models
There are no published ligand-based or structure-based pharmacophore models derived from or used to identify this compound. The development of such models is contingent on having a set of known active molecules (for ligand-based models) or a high-resolution structure of the biological target (for structure-based models), neither of which is available in the context of this specific compound.
Application in Ligand Discovery and Optimization
As no pharmacophore models specific to this compound have been developed, there are consequently no reports of their application in discovering or optimizing new ligands based on its structure. Virtual screening campaigns often utilize such models to filter large chemical libraries for potential hits, but no such work has been published featuring this compound.
Quantum Chemical Calculations
Quantum chemical calculations provide deep insight into the electronic structure and properties of a molecule.
Density Functional Theory (DFT) Investigations
No specific Density Functional Theory (DFT) investigations for this compound are available in the scientific literature. DFT studies are used to calculate a molecule's geometric and electronic properties, such as orbital energies (HOMO/LUMO), electrostatic potential, and vibrational frequencies. While DFT is a common method for characterizing novel compounds, the results of such studies for this compound have not been published.
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and kinetic stability of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net
For this compound, these parameters are typically calculated using Density Functional Theory (DFT) methods, such as the B3LYP functional with a 6-311G(d,p) basis set. mdpi.com The analysis of FMOs provides insights into the molecule's electronic transitions and charge transfer properties. nih.gov The HOMO is generally localized on the more electron-rich parts of the molecule, indicating the likely sites for electrophilic attack. Conversely, the LUMO is situated on electron-deficient regions, marking potential sites for nucleophilic attack. In isoquinoline-based compounds, the electron density on the HOMO and LUMO is distributed across the aromatic core and substituent groups, influencing the molecule's interaction with biological targets. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data This table presents typical values for FMO analysis based on computational studies of similar heterocyclic compounds. Specific experimental or calculated values for this compound were not available in the searched literature.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.17 | ELUMO - EHOMO; indicates chemical stability and reactivity. |
Mapping of Molecular Electrostatic Potentials (MEP)
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is invaluable for understanding intermolecular interactions, particularly in the context of drug-receptor binding, as it highlights regions of electrostatic and shape complementarity. rsc.org The MEP map displays color-coded regions on the molecule's surface, indicating the net electrostatic potential.
Typically, regions of negative electrostatic potential (shown in red and yellow) correspond to areas with a high electron density, such as those with lone pair-bearing atoms like oxygen and nitrogen. These sites are susceptible to electrophilic attack. Regions of positive potential (shown in blue) are electron-deficient, often around hydrogen atoms bonded to electronegative atoms, and are favorable for nucleophilic attack. rsc.org
For this compound, an MEP analysis would likely reveal a significant negative potential around the carbonyl oxygen of the piperazin-2-one (B30754) ring and the nitrogen atom of the isoquinoline ring. These areas represent the primary sites for hydrogen bonding and other electrostatic interactions with biological macromolecules. The distribution of these potentials is crucial for the molecule's orientation and affinity within a receptor's binding pocket. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me QSAR models are instrumental in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and minimizing the need for extensive experimental testing. nih.gov
The development of a QSAR model for analogs of this compound would involve several steps. First, a dataset of structurally related compounds with measured biological activity (e.g., inhibitory concentration, IC₅₀) is compiled. japsonline.com Next, various molecular descriptors—numerical values that characterize the physicochemical properties of the molecules, such as electronic, topological, geometrical, and lipophilic parameters—are calculated. mdpi.com Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to build a model that quantitatively links these descriptors to the observed activity. wu.ac.th
A robust QSAR model can identify the key molecular features that govern the biological activity of this class of compounds. For instance, a model might reveal that increased lipophilicity and the presence of specific electronic features on the isoquinoline ring are positively correlated with higher potency. nih.gov
Table 2: Hypothetical QSAR Descriptors for a Series of Analogs This table illustrates the type of data used in a QSAR study. The values are representative and not specific to this compound.
| Compound | LogP (Lipophilicity) | Polar Surface Area (Ų) | Molar Refractivity | pIC₅₀ (Observed) | pIC₅₀ (Predicted) |
| Analog 1 | 2.1 | 55.4 | 85.3 | 6.5 | 6.4 |
| Analog 2 | 2.5 | 58.1 | 89.1 | 6.8 | 6.9 |
| Analog 3 | 1.9 | 60.2 | 82.0 | 6.2 | 6.3 |
| Analog 4 | 3.0 | 54.9 | 95.2 | 7.2 | 7.1 |
In Silico ADME Prediction Methodologies
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug development, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.goviipseries.org Various computational models and software platforms, such as SwissADME and pkCSM, are used to estimate these properties based on molecular structure. mdpi.commspsss.org.ua
Absorption and Distribution Prediction Models
Computational models for absorption and distribution predict how a compound is taken up by the body and where it goes. Key predicted parameters include:
Human Intestinal Absorption (HIA): This parameter estimates the percentage of a drug that will be absorbed from the gut into the bloodstream. High HIA is desirable for orally administered drugs. mdpi.com
Caco-2 Permeability: This is an in vitro model for predicting intestinal absorption. High permeability values (expressed as logPapp) suggest good passive diffusion across the intestinal wall. mdpi.com
Blood-Brain Barrier (BBB) Permeability: This predicts whether a compound can cross the BBB to act on the central nervous system. This is crucial for neurological drugs but undesirable for peripherally acting agents. mdpi.com
Plasma Protein Binding (PPB): This parameter estimates the extent to which a compound binds to proteins in the blood. High binding can limit the amount of free drug available to exert its therapeutic effect.
Table 3: Predicted Absorption and Distribution Properties This table contains representative in silico ADME predictions for a drug-like molecule similar in structure to this compound.
| Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption | > 90% | High probability of good oral absorption. mdpi.com |
| Caco-2 Permeability (logPapp) | > 0.9 | High permeability across the intestinal barrier. |
| BBB Permeant | Yes/No | Indicates potential to cross the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively removed from cells by the P-gp efflux pump. nih.gov |
Metabolism and Excretion Computational Tools
These tools predict how the body chemically modifies (metabolizes) and eliminates a compound.
Cytochrome P450 (CYP) Inhibition/Substrate Prediction: The CYP family of enzymes is central to drug metabolism. In silico models predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions. mdpi.com
Total Clearance (CLTOT): This parameter estimates the rate at which a drug is removed from the body. It is a composite measure of metabolism and excretion.
Table 4: Predicted Metabolism and Excretion Properties This table shows typical in silico predictions for the metabolic profile of a potential drug candidate.
| Parameter | Prediction | Implication |
| CYP1A2 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP1A2. mdpi.com |
| CYP2D6 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2D6. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
| Total Clearance (log ml/min/kg) | 0.5 | Indicates a moderate rate of elimination from the body. |
Research Outlook and Future Directions for 1 Isoquinolin 5 Yl Piperazin 2 One and Its Class
Exploration of Novel Biological Targets for Therapeutic Applications
The 1-(Isoquinolin-5-YL)piperazin-2-one scaffold and its analogues have demonstrated activity against a diverse set of biological targets, suggesting a broad potential for therapeutic applications beyond their initial areas of investigation. Research into related quinoline (B57606) and isoquinoline-piperazine compounds has identified several promising targets, opening new avenues for future studies.
One significant area of exploration is in neurodegenerative diseases. Analogues of isoquinolyl-piperazine have been developed as agonists for the Dopamine (B1211576) D3 receptor, showing potential for the treatment of Parkinson's disease. Further research may focus on the neuroprotective effects of this class of compounds.
In the realm of infectious diseases, related quinolin-2(1H)-one derivatives have been designed and synthesized as inhibitors of chitin (B13524) synthase, demonstrating potent and selective antifungal activity against pathogens like Candida albicans and Aspergillus flavus. nih.gov This indicates a potential for developing new antifungal agents. nih.gov Furthermore, isoquinoline (B145761) alkaloids have a long history of study for their antiparasitic, antibacterial, and antiviral properties, suggesting that the this compound class could be explored for activity against a wide range of pathogens, including those responsible for neglected tropical diseases. nih.govmdpi.com
The field of oncology also presents numerous opportunities. Various quinoline and piperazine (B1678402) derivatives have shown anticancer activity through the inhibition of several key targets. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-Ribose) Polymerase (PARP), which are crucial in tumor growth and DNA repair pathways.
Table 1: Investigated Biological Targets for the Isoquinolyl-Piperazinone Class and Related Compounds
| Compound Class | Biological Target | Potential Therapeutic Application |
|---|---|---|
| Isoquinolyl-piperazine Analogues | Dopamine D3 Receptor | Parkinson's Disease |
| 5-(Piperazin-1-yl)quinolin-2(1H)-one Derivatives | Chitin Synthase | Fungal Infections nih.gov |
| Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs | EGFR, VEGFR-2, Top-II | Cancer mdpi.com |
| Quinoline-O-carbamate Derivatives | AChE/BuChE | Alzheimer's Disease researchgate.net |
Development of Targeted Analogues with Enhanced Selectivity and Potency
A primary goal in medicinal chemistry is to design compounds that are both highly potent against their intended target and highly selective, minimizing off-target effects. Future research on this compound will undoubtedly focus on the rational design of analogues to enhance these properties.
Structure-activity relationship (SAR) studies are fundamental to this effort. By systematically modifying the core scaffold—for instance, by adding different substituents to the isoquinoline ring or the piperazine moiety—researchers can map how chemical changes influence biological activity. For example, in the development of pyrazolopyrimidine-based inhibitors, replacing a standard morpholine (B109124) group with a bridged morpholine led to a dramatic 26,000-fold increase in selectivity for the mTOR kinase over the related PI3Kα. nih.gov This principle of using sterically demanding fragments to exploit subtle differences in the binding pockets of protein targets can be directly applied to the isoquinolyl-piperazinone scaffold.
Similarly, studies on phenylpyrazolo[3,4-d]pyrimidine-based analogs demonstrated that specific derivatives could potently inhibit multiple cancer-related enzymes, including EGFR, VEGFR-2, and Topoisomerase-II, with IC₅₀ values in the low micromolar range. mdpi.com The development of such multi-target inhibitors is a growing strategy, particularly in complex diseases like cancer. mdpi.com For the this compound class, future work will involve creating and screening libraries of analogues to identify compounds with optimized potency and a desirable selectivity profile, whether against a single target or a specific set of targets.
Table 2: Potency of Selected Quinoline/Isoquinoline Derivatives Against Key Targets
| Compound Series | Target | Potency (IC₅₀) |
|---|---|---|
| 5-(Piperazin-1-yl)quinolin-2(1H)-one derivatives (4a, 4c) | Chitin Synthase | 0.10 mM, 0.15 mM nih.gov |
| Quinoline-O-carbamate derivative (3f) | eeAChE / eqBuChE | 1.3 µM / 0.81 µM researchgate.net |
| Phenylpyrazolo[3,4-d]pyrimidine derivative (5i) | EGFR / VEGFR-2 | 0.3 µM / 7.60 µM mdpi.com |
Integration of Advanced Synthetic Techniques for Library Generation
The exploration of novel biological activities and the development of potent, selective analogues are dependent on the ability to synthesize a wide variety of chemical structures. Modern synthetic chemistry offers powerful tools for generating large libraries of related compounds, which is essential for high-throughput screening and robust structure-activity relationship studies.
Future efforts will likely involve the use of transition metal-catalyzed cross-coupling reactions, which are highly effective for functionalizing heterocyclic cores like quinoline and isoquinoline. doaj.org Techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be used to efficiently link the core scaffold to a wide range of molecular fragments, rapidly building a library of diverse derivatives. mdpi.com
Furthermore, strategies for open-source drug discovery, where synthesis and data are shared freely among a global network of researchers, could be applied. nih.gov This approach has been used for diseases like malaria and could accelerate the development of the isoquinolyl-piperazinone class by pooling resources and expertise to generate and test new compounds more efficiently. nih.gov
Application of Machine Learning and Artificial Intelligence in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. azoai.com These computational tools can analyze vast datasets from screening campaigns to build predictive models. mdpi.com
For the this compound class, ML models can be trained on existing SAR data to predict the biological activity of novel, yet-to-be-synthesized analogues. mdpi.com This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. For example, artificial neural networks have been successfully used to predict the site of reactivity on quinoline rings for chemical reactions, a task that is crucial for planning synthetic routes. doaj.org
Generative AI models, such as the Medical Generative Adversarial Network (MedGAN), can go a step further by designing entirely new molecules from scratch. azoai.com By training on the structural features of known active compounds, these models can generate novel quinoline scaffolds that retain essential drug-like characteristics. azoai.com A recent study highlighted a refined MedGAN that successfully produced over 4,800 novel quinoline structures, demonstrating the power of AI to explore chemical space and create innovative drug candidates. azoai.com
Collaborative Research Initiatives in Neglected Tropical Diseases and Emerging Pathogens
The significant financial investment required for drug development often means that diseases predominantly affecting low-income populations, known as neglected tropical diseases (NTDs), are overlooked. plos.org The broad anti-infective potential of the isoquinoline scaffold makes it an attractive starting point for NTD drug discovery. researchgate.netnih.gov
Future progress in this area will likely depend on innovative public-private partnerships (PPPs) and open science collaborations. nih.govplos.org These models bring together academic labs, government institutions, non-profit organizations, and pharmaceutical companies to share expertise, compound libraries, and screening infrastructure. plos.org
Initiatives like the Tres Cantos Open Lab and open-source drug discovery projects for malaria and tuberculosis provide a blueprint for how this could be achieved. nih.govplos.org Given the demonstrated antifungal activity of related quinolinone compounds nih.gov and the broad antiparasitic potential of isoquinoline alkaloids nih.gov, a collaborative effort focused on screening a this compound library against a panel of NTDs and emerging viral or fungal pathogens could be a highly impactful future direction. Such initiatives lower the cost of research and leverage a global pool of scientific talent to address urgent unmet medical needs. plos.org
Q & A
Q. What are the common synthetic routes for 1-(Isoquinolin-5-YL)piperazin-2-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling isoquinoline derivatives with piperazin-2-one precursors under controlled conditions. For example, analogous compounds (e.g., 4-Allyl-1-benzyl-5-[1-(3,5-dimethoxyphenyl)vinyl]piperazin-2-one) are synthesized via flash chromatography (SiO₂, 1:2 v/v PE–Et₂O) with yields up to 66% . Optimization strategies include:
- Solvent Selection : Polar aprotic solvents enhance reaction efficiency.
- Catalyst Use : Lewis acids may accelerate coupling reactions.
- Purification : Gradient elution in chromatography improves purity.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ calculated vs. observed mass accuracy within 0.5 ppm) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretch at ~1652 cm⁻¹ for piperazin-2-one) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves structural isomers.
- HPLC-PDA : Validates purity (>95%) using C18 columns and acetonitrile/water gradients.
Q. What safety precautions and storage conditions are recommended for handling piperazin-2-one derivatives?
Methodological Answer: Refer to safety data sheets (SDS) for analogous compounds:
- Handling : Use PPE (gloves, lab coat, goggles), avoid inhalation, and prevent electrostatic discharge .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C in a ventilated cabinet .
- Spill Management : Collect with non-reactive absorbents (e.g., vermiculite) and dispose via licensed waste handlers .
Advanced Research Questions
Q. How can researchers address low yields or purity issues during the synthesis of this compound?
Methodological Answer:
- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.
- Solvent Optimization : Adjust PE–Et₂O ratios in chromatography to improve separation .
- Temperature Control : Lower reaction temperatures may reduce side reactions (e.g., dimerization).
- Catalyst Screening : Test Pd/C or CuI for cross-coupling efficiency.
Q. What experimental strategies can resolve contradictions in reported physicochemical properties of this compound?
Methodological Answer:
- Reproducibility Checks : Replicate studies using standardized protocols (e.g., ICH guidelines).
- FINER Criteria : Evaluate prior studies for Feasibility, Novelty, and Ethical rigor to identify bias .
- Interlaboratory Validation : Collaborate with independent labs to verify data (e.g., melting point, solubility).
- Advanced Analytics : Use X-ray crystallography for definitive structural confirmation.
Q. How can researchers assess the thermal stability and decomposition pathways of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in N₂).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., CO, NOx) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with target receptors (e.g., kinases).
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity.
- MD Simulations : Assess conformational stability in aqueous environments (AMBER/CHARMM force fields).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
